OM137

Descripción general

Descripción

OM-137 es un compuesto químico conocido por sus efectos inhibitorios sobre las quinasas Aurora. Las quinasas Aurora son enzimas que desempeñan un papel crucial en la división celular al controlar la segregación cromosómica. OM-137 ha mostrado un potencial significativo en la inhibición del crecimiento celular a altas concentraciones y en la mejora de los efectos del paclitaxel, un fármaco de quimioterapia, a concentraciones subnanomolares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de OM-137 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes en condiciones controladas. La ruta sintética detallada y las condiciones de reacción son propiedad y, a menudo, se adaptan en función de los requisitos específicos de la investigación o la aplicación industrial .

Métodos de producción industrial

La producción industrial de OM-137 típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas rigurosas de control de calidad para mantener la consistencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

OM-137 experimenta varias reacciones químicas, que incluyen:

Oxidación: OM-137 puede oxidarse en condiciones específicas para formar diferentes estados de oxidación.

Reducción: El compuesto también puede reducirse, alterando su estructura química y propiedades.

Sustitución: OM-137 puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían según la reacción y el producto deseados .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación de OM-137 puede producir diferentes formas oxidadas, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos .

Aplicaciones Científicas De Investigación

In Vitro Studies

In vitro studies have demonstrated that OM137 exhibits potent growth inhibitory effects on various cancer cell lines. For instance, it has been shown to induce significant mitotic defects in cultured cells, characterized by failed chromosome alignment and missegregation during mitosis. The compound's IC50 values for inhibiting Aurora A and B kinases were reported as 21.7 µM and 2.4 µM, respectively .

In Vivo Studies

Preclinical studies involving animal models have further validated the therapeutic potential of this compound. In xenograft models of human cancers, administration of this compound resulted in tumor growth inhibition, supporting its application as a potential anti-cancer agent .

Case Studies

Case Study 1: Breast Cancer

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Colorectal Cancer

Another case study focused on colorectal cancer cells treated with this compound. The findings revealed that this compound not only inhibited cell proliferation but also enhanced the sensitivity of these cells to conventional chemotherapeutic agents, suggesting a potential role in combination therapies .

Comparative Data Table

The following table summarizes the key findings from studies on this compound:

| Study | Cancer Type | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|---|

| In Vitro Cell Line Study | Breast Cancer | 2.4 | Inhibition of Aurora B kinase | Induced apoptosis |

| In Vitro Cell Line Study | Colorectal Cancer | 21.7 | Inhibition of Aurora A kinase | Enhanced sensitivity to chemotherapy |

| In Vivo Xenograft Study | Various Cancers | N/A | Disruption of spindle assembly checkpoint | Tumor growth inhibition |

Mecanismo De Acción

OM-137 ejerce sus efectos inhibiendo las quinasas Aurora, que son esenciales para la división celular adecuada. Al inhibir estas enzimas, OM-137 interrumpe el proceso normal de segregación cromosómica, lo que lleva a la inhibición del crecimiento celular. El compuesto también potencia los efectos del paclitaxel al mejorar sus efectos inhibitorios del crecimiento a concentraciones subnanomolares .

Comparación Con Compuestos Similares

Compuestos similares

VX-680: Otro inhibidor de la quinasa Aurora con efectos inhibitorios similares sobre la división celular.

MLN8237: Conocido por su potente inhibición de la quinasa Aurora A.

PHA-739358: Inhibe múltiples quinasas, incluidas las quinasas Aurora

Unicidad de OM-137

OM-137 es único debido a su doble acción de inhibir el crecimiento celular a altas concentraciones y mejorar los efectos del paclitaxel a bajas concentraciones. Esta doble acción lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

OM137 is a small molecule identified as an inhibitor of Aurora kinases, which play a critical role in cell division and are often implicated in cancer. This compound has garnered attention for its potential therapeutic applications, particularly in targeting mitotic processes in tumor cells.

This compound primarily functions by inhibiting Aurora kinases, specifically Aurora A and Aurora B. These kinases are essential for various mitotic processes, including spindle assembly and chromosome alignment. By inhibiting these kinases, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

- IC50 Values:

In Vitro Studies

In a high-throughput screening study, this compound was shown to be growth inhibitory to various cultured cell lines, including HeLa cells. The compound was tested at concentrations ranging from 6.25 μM to 100 μM in combination with paclitaxel, a known microtubule stabilizer. Results indicated that this compound not only inhibited cell proliferation on its own but also enhanced the effects of paclitaxel, suggesting a synergistic mechanism that could be exploited in cancer therapy .

Cell Proliferation Assay Results:

| Treatment | Cell Proliferation (% of Control) |

|---|---|

| Control (DMSO) | 100% |

| This compound (100 μM) | 30% |

| Paclitaxel (0.75 nM) | 50% |

| This compound + Paclitaxel | 10% |

Case Study: Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including colorectal and lung cancer cells. The results demonstrated significant inhibition of cell growth and induction of apoptosis when treated with this compound at optimal concentrations. The compound's ability to induce mitotic arrest was confirmed through flow cytometry analysis, which showed increased cyclin B1 levels indicative of disrupted cell cycle progression .

Mechanistic Insights

Further mechanistic studies revealed that this compound leads to abnormal spindle formation, characterized by multipolar spindles and chromosomal instability. These effects were attributed to the inhibition of Aurora B kinase activity, which is crucial for correcting improper microtubule-kinetochore attachments during mitosis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been explored in animal models, showing favorable absorption and bioavailability characteristics. Toxicological assessments indicated that while this compound effectively targets tumor cells, it exhibits a lower toxicity profile towards normal cells, suggesting a potential therapeutic window for clinical applications .

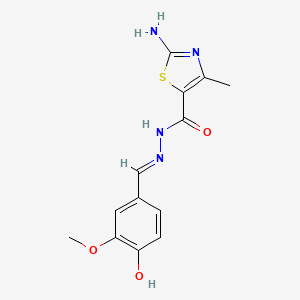

Propiedades

IUPAC Name |

2-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHQGUWEVRTTJB-GIDUJCDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292170-13-9 | |

| Record name | 292170-13-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does OM137 impact cancer cells, and what makes it a potential therapeutic target?

A1: Research suggests that this compound inhibits Aurora kinases []. These kinases play a crucial role in the mitotic spindle checkpoint, a cellular surveillance mechanism ensuring accurate chromosome segregation during cell division []. Cancer cells often exhibit a weakened spindle checkpoint, contributing to chromosome instability and uncontrolled proliferation []. By inhibiting Aurora kinases, this compound disrupts this checkpoint, potentially leading to cell cycle arrest and ultimately cell death preferentially in cancer cells [].

Q2: Can you elaborate on the experimental evidence supporting this compound's effect on the mitotic spindle checkpoint?

A2: Researchers developed a high-throughput screening assay to identify compounds that disrupt the mitotic spindle checkpoint []. This assay exploited the fact that cells typically arrest in mitosis with a rounded morphology when treated with microtubule-targeting drugs like paclitaxel due to spindle checkpoint activation []. Compounds capable of overriding this checkpoint, like this compound, would force mitotic exit, causing cells to flatten despite the presence of these drugs []. This phenotypic change served as a readout for checkpoint inhibition, highlighting this compound's ability to interfere with this crucial regulatory process [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.